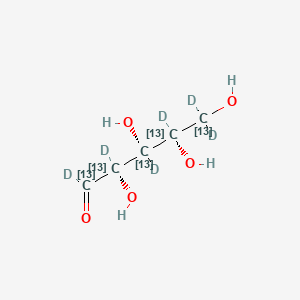
Xylose-13C5,d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xylose-13C5,d6: is a stable isotope-labeled compound of xylose, a five-carbon sugar (aldopentose) commonly found in the hemicellulose fraction of plant biomass. The compound is labeled with five carbon-13 atoms and six deuterium atoms, making it useful in various scientific research applications, particularly in metabolic studies and tracer experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xylose-13C5,d6 typically involves the incorporation of carbon-13 and deuterium atoms into the xylose molecule. This can be achieved through chemical synthesis using labeled precursors. The process may involve multiple steps, including protection and deprotection of functional groups, selective labeling, and purification.
Industrial Production Methods: Industrial production of this compound is carried out by specialized chemical companies that offer custom synthesis services. These companies use advanced techniques to ensure high isotopic purity and yield. The production process involves stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Xylose-13C5,d6 can undergo oxidation reactions to form various oxidation products such as xylonic acid and furfural.
Reduction: Reduction of this compound can yield xylitol, a sugar alcohol.
Isomerization: this compound can isomerize to form other pentoses like lyxose and xylulose.
Dehydration: Dehydration of this compound can produce furfural, a valuable chemical intermediate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium or nickel.
Isomerization: Acid or base catalysts can facilitate isomerization reactions.
Dehydration: Acid catalysts like sulfuric acid or hydrochloric acid are used for dehydration reactions.
Major Products:
Oxidation: Xylonic acid, furfural.
Reduction: Xylitol.
Isomerization: Lyxose, xylulose.
Dehydration: Furfural.
Scientific Research Applications
Chemistry: Xylose-13C5,d6 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. It helps in understanding the fate of carbon atoms during chemical transformations.
Biology: In biological research, this compound is used to study metabolic pathways involving xylose. It is particularly useful in studying the metabolism of xylose in microorganisms and plants.
Medicine: this compound is used in medical research to study carbohydrate metabolism and absorption in the human body. It can be used in diagnostic tests to assess intestinal absorption and function.
Industry: In the industrial sector, this compound is used in the production of biofuels and biochemicals. It serves as a model compound to study the conversion of biomass-derived sugars into valuable products.
Mechanism of Action
Metabolism: Xylose-13C5,d6 is metabolized through the same pathways as natural xylose. It is first converted to xylulose-5-phosphate via the oxido-reductase pathway. Xylulose-5-phosphate then enters the pentose phosphate pathway, where it is further metabolized to produce energy and biosynthetic precursors.
Molecular Targets and Pathways: The primary molecular targets of this compound are enzymes involved in the pentose phosphate pathway, such as xylose isomerase and xylulose kinase. These enzymes facilitate the conversion of xylose to xylulose-5-phosphate and its subsequent metabolism.
Comparison with Similar Compounds
D-Glucose-13C6: A stable isotope-labeled glucose used in metabolic studies.
D-Ribose-13C5: A stable isotope-labeled ribose used in nucleic acid research.
D-Mannose-13C6: A stable isotope-labeled mannose used in glycosylation studies.
Uniqueness: Xylose-13C5,d6 is unique due to its specific labeling pattern, which allows for detailed tracing of carbon and hydrogen atoms in metabolic studies. Its use in studying the metabolism of pentoses sets it apart from other labeled sugars like glucose and ribose, which are primarily used to study hexose and nucleic acid metabolism, respectively.
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
161.13 g/mol |
IUPAC Name |
(2R,3S,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxy(1,2,3,4,5-13C5)pentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D |
InChI Key |
PYMYPHUHKUWMLA-YSVDCFRISA-N |
Isomeric SMILES |
[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















